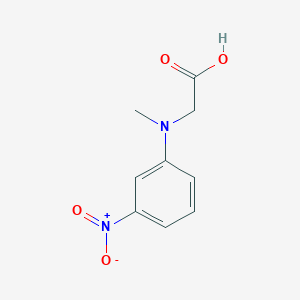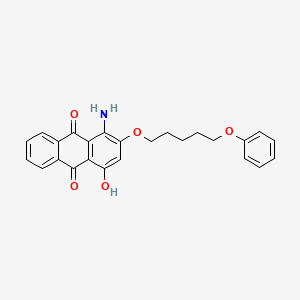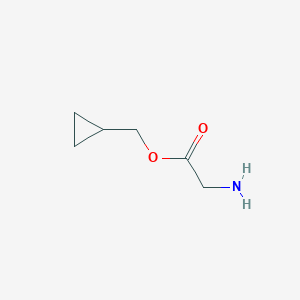![molecular formula C7H6N2OS B13146766 2-Methoxythiazolo[4,5-b]pyridine](/img/structure/B13146766.png)
2-Methoxythiazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxythiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-aminopyridine-3-thiol with an appropriate aldehyde in the presence of a catalyst such as zinc oxide nanoparticles. The reaction is carried out in an ethanol medium at room temperature .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Methoxythiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of alkylated thiazolo[4,5-b]pyridine derivatives.
Scientific Research Applications
2-Methoxythiazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Methoxythiazolo[4,5-b]pyridine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis. Its anticancer properties are linked to the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Lacks the methoxy group but shares similar pharmacological properties.
Pyrano[2,3-d]thiazole: Another heterocyclic compound with a fused thiazole ring, known for its antimicrobial and anticancer activities.
Uniqueness
2-Methoxythiazolo[4,5-b]pyridine is unique due to the presence of the methoxy group, which enhances its solubility and potentially its bioavailability. This structural feature may also contribute to its distinct pharmacological profile compared to other thiazolo[4,5-b]pyridine derivatives .
Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
2-methoxy-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6N2OS/c1-10-7-9-6-5(11-7)3-2-4-8-6/h2-4H,1H3 |
InChI Key |
NIJVGKIFPZMWDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(S1)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


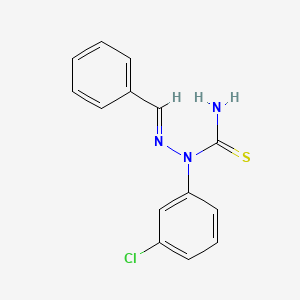
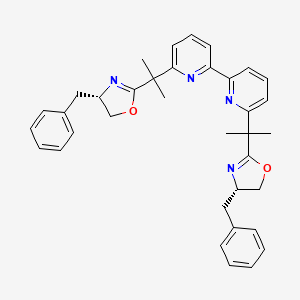
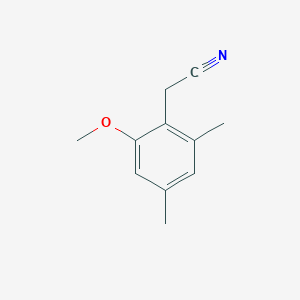
![3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B13146707.png)

![Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium](/img/structure/B13146718.png)
